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*Abstract

Polybromo-1 (PBRML1), a key component of the PBAF chromatin remodeling complex, is one of
the most frequently mutated genes in clear cell renal cell carcinoma (ccRCC) and is implicated
in various other cancers. Its six bromodomains (BDs) are critical for recognizing acetylated
lysine residues on histones and other proteins, thereby targeting the PBAF complex to specific
chromatin regions. This technical guide provides an in-depth analysis of the second
bromodomain of PBRM1 (BD2), focusing on its role in cancer progression, its involvement in
key signaling pathways, and its potential as a therapeutic target. We present quantitative data
on BD2 binding affinities and inhibitor potencies, detailed experimental protocols for studying
PBRM1 function, and visualizations of relevant biological pathways and experimental
workflows.

Introduction to PBRM1 and its Bromodomains

PBRM1 is a large protein that serves as a scaffolding subunit within the Polybromo-associated
BRG1/BRM-associated factor (PBAF) complex, a member of the SWI/SNF family of ATP-
dependent chromatin remodelers.[1][2] The SWI/SNF complexes play a crucial role in
regulating gene expression by altering nucleosome positioning and accessibility. PBRM1 is
unique in that it contains six tandem bromodomains (BD1-6), which are specialized protein
modules that recognize and bind to acetylated lysine residues on histone tails and other
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proteins.[3][4] This recognition is a key mechanism for tethering the PBAF complex to specific
genomic loci, thereby influencing the transcription of target genes involved in cell proliferation,
differentiation, and DNA repair.[5][6]

Mutations in PBRML1 are a hallmark of clear cell renal cell carcinoma (ccRCC), occurring in
approximately 40% of cases, making it the second most frequently mutated gene in this cancer
type after VHL.[7][8] These mutations are often truncating, leading to a loss of PBRM1 function.
The role of PBRML1 in cancer is context-dependent, acting as a tumor suppressor in ccRCC
while potentially promoting proliferation in other cancers like prostate cancer.[1][9]

The six bromodomains of PBRM1 exhibit distinct binding specificities and functions. BD2 and
BD4 have been identified as the primary readers of histone H3 acetylated at lysine 14
(H3K14ac).[3][10] Notably, recent studies have shown that BD2, BD4, and BD5 collaborate to
achieve high-affinity binding to H3K14ac, which is crucial for the tumor suppressor functions of
PBRM1.[11] This guide will focus specifically on the role and therapeutic targeting of PBRM1
bromodomain 2 (BD2).

The Specific Role of Bromodomain 2 in Cancer
Progression

PBRM1 BD2 plays a critical role in mediating the interaction of the PBAF complex with
chromatin, and its dysfunction is directly implicated in cancer progression.

Acetylated Histone Recognition and Chromatin
Targeting

The primary function of PBRM1 BD?2 is to recognize and bind to acetylated lysine residues, with
a preference for H3K14ac.[10][12] This interaction is essential for the proper localization of the
PBAF complex to target gene promoters and enhancers. Disruption of this binding, either
through mutations in BD2 or through pharmacological inhibition, can lead to the mislocalization
of the PBAF complex and subsequent dysregulation of gene expression.[3] Studies have
shown that mutations in BD2 can weaken the affinity of PBRM1 for H3K14ac, disrupting
promoter binding and gene expression, which is sufficient to abolish its tumor suppressor
functions.[11]
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Regulation of Gene Expression

By directing the PBAF complex to specific genomic regions, PBRM1 BD2 is involved in the
transcriptional regulation of genes critical for cell cycle control, apoptosis, and DNA damage
response. Loss of PBRML1 function has been shown to result in the deregulation of several key
oncogenic pathways. For instance, in ccRCC, PBRML1 loss is associated with the upregulation
of genes involved in the hypoxia response pathway, partly through amplification of HIF1a
transcriptional output.[7] Furthermore, PBRM1-deficient cells exhibit an enrichment of genes
associated with apoptosis, suggesting a compensatory mechanism that could be exploited
therapeutically.[13]

DNA Damage Response and Genomic Stability

PBRML1 plays a role in the DNA damage response (DDR). PBRM1-deficient cells exhibit
increased levels of DNA damage and replication stress.[14] This has led to the exploration of
synthetic lethality approaches, where the loss of PBRM1 function renders cancer cells highly
sensitive to inhibitors of DNA repair pathways, such as PARP and ATR inhibitors.[14] While the
entire PBRML1 protein is involved, the proper recruitment of the PBAF complex to sites of DNA
damage via its bromodomains, including BD2, is likely a crucial aspect of this function.

Interaction with Signaling Pathways

PBRM1, through its bromodomains, integrates signals from various cellular pathways to
modulate gene expression. While BD4 is recognized as the primary reader of acetylated p53,
the coordinated action of multiple bromodomains, including BD2, is necessary for the full
tumor-suppressive function of the PBRM1-p53 axis.[15][16][17] The recognition of acetylated
histones by BD2 at the promoters of p53 target genes, such as CDKN1A (p21), facilitates their
transcription following p53 activation.[16]

Quantitative Data on PBRM1 BD2 Interactions and
Inhibition
The development of selective inhibitors for PBRM1 BD2 has provided valuable tools to probe

its function and has opened new avenues for therapeutic intervention. The following tables
summarize key quantitative data related to PBRM1 BD2 binding and inhibition.
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Compound/Fra

Assay Type Target Kd (uM) Reference
gment
Fragment 5 NMR Titration PBRM1-BD2 453 +8.1 [1]
Fragment 6 NMR Titration PBRM1-BD2 79 [1]
Compound 7 ITC PBRM1-BD2 0.7 [1]
Compound 8 ITC PBRM1-BD2 6.9 [1]
Compound 11 ITC PBRM1-BD2 9.3 [1]
Compound 15 ITC PBRM1-BD2 1.5 [18]
PBRM1-BD2-IN-
8 (Compound ITC PBRM1-BD2 4.4 [19][20]
34)
PBRM1-BD2-IN-
L ITC PBRM1-BD2 0.7 [18]
PFI-3 ITC PBRM1-BD5 0.054 - 0.097 [21][22]

Table 1: Binding Affinities (Kd) of Selected Compounds for PBRM1 Bromodomains.
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Compound/inh

ibitor Assay Type Target IC50 (uM) Reference
Compound 7 AlphaScreen PBRM1-BD2 0.2+£0.02 [1]
Compound 8 AlphaScreen PBRM1-BD2 6.3+x1.4 [1]
Compound 12 AlphaScreen PBRM1-BD2 1.1+0.2 [1]
Compound 15 AlphaScreen PBRM1-BD2 0.2+£0.04 [1]
Compound 16 AlphaScreen PBRM1-BD2 0.26 £ 0.04 [1]
PBRM1-BD2-IN-

8 (Compound AlphaScreen PBRM1-BD2 0.16 £ 0.02 [19][20]
34)

PB16 Cell Viability LNCaP cells ~9 [23]
iBET-BD1 Cell Viability MDA-453 cells ~0.1 [24]
iBET-BD2 Cell Viability MDA-453 cells >10 [24]

Table 2: Inhibitory Potency (IC50) of Selected Compounds against PBRM1 BD2 and Cancer

Cell Lines.
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. . Effect on
Cell Line PBRM1 Status  Condition . . Reference
Proliferation
_ PBRM1
ACHN Wild-type Increased [8]
knockdown
_ PBRM1
786-0 Wild-type Increased [8]
knockdown
Homozygous o
) PBRM1 No significant
A704 truncating [8]
) knockdown change
mutation
Increased
) Expression of proliferation
Caki2 PBRM1 null [3]
BD2/BD4 mutant  compared to WT
PBRM1

Table 3: Effects of PBRM1 BD2 Status on Cancer Cell Proliferation.

Experimental Protocols for Studying PBRM1 BD2
Function

This section provides detailed methodologies for key experiments used to investigate the role
of PBRM1 BD2 in cancer.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-Seq)

ChlIP-seq is used to identify the genomic regions where PBRM1 and the PBAF complex are
bound.

Objective: To map the genome-wide localization of PBRM1.
Protocol: (Adapted from[25][26][27])

e Cell Cross-linking:
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o Harvest approximately 20-50 million cells per ChIP sample.
o For histone marks, cross-link with 1% formaldehyde for 10 minutes at room temperature.

o For transcription factors and chromatin remodelers like PBRM1, a dual cross-linking
protocol with 2mM DSG for 45 minutes followed by 1% formaldehyde for 10 minutes may
improve efficiency.

o Quench the cross-linking reaction with 125 mM glycine for 5 minutes.

o Wash cells twice with ice-cold PBS.

e Chromatin Preparation:
o Lyse cells in a buffer containing 0.1% IGEPAL to isolate nuclei.

o Sonicate the nuclear lysate to shear chromatin to an average size of 200-500 bp. The
sonication conditions (power, duration, cycles) must be optimized for each cell type and
instrument.

o Centrifuge to pellet cell debris and collect the supernatant containing the sheared
chromatin.

e Immunoprecipitation:
o Pre-clear the chromatin with Protein A/G magnetic beads.

o Incubate the pre-cleared chromatin overnight at 4°C with a ChiP-grade primary antibody
against PBRML1.

o Add Protein A/G magnetic beads and incubate for an additional 2-3 hours to capture the
antibody-protein-DNA complexes.

o Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-
specific binding.

» Elution and Reverse Cross-linking:
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o Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 100 mM
NaHCO:3).

o Reverse the cross-links by incubating with 5M NaCl at 65°C overnight.

o Treat with RNase A and Proteinase K to remove RNA and protein.

o DNA Purification and Library Preparation:
o Purify the DNA using a standard DNA purification Kit.

o Prepare a sequencing library from the purified DNA and perform high-throughput

sequencing.

Bromodomain-Ligand Binding Assays

These assays are used to quantify the binding affinity of small molecules to PBRM1 BD2.
Objective: To determine the Kd or IC50 of a compound for PBRM1 BD2.

Protocol: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) (Adapted
from[1])

e Reagents:

[e]

Recombinant His-tagged PBRM1 BD2 protein.

o

Biotinylated histone H3 peptide containing acetylated K14 (H3K14ac).

[¢]

Streptavidin-coated Donor beads.

[¢]

Anti-His antibody-conjugated Acceptor beads.

[e]

Test compounds.
e Procedure:

o In a 384-well plate, add PBRM1 BD2 protein and the biotinylated H3K14ac peptide in
assay buffer.
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o Add the test compound at various concentrations.

o Incubate to allow for binding to reach equilibrium.

o Add the anti-His Acceptor beads and incubate.

o Add the Streptavidin Donor beads in the dark and incubate.

o Read the plate on an AlphaScreen-capable plate reader. The signal is inversely
proportional to the binding of the test compound.

o Data Analysis:

o Plot the AlphaScreen signal against the compound concentration and fit the data to a
dose-response curve to determine the IC50 value.

Protocol: Isothermal Titration Calorimetry (ITC) (Adapted from[1])

e Sample Preparation:

o Dialyze the purified PBRM1 BD2 protein and dissolve the test compound in the same
buffer to minimize buffer mismatch effects.

e Procedure:

o Load the PBRM1 BD2 protein into the sample cell of the ITC instrument.

o Load the test compound into the injection syringe.

o Perform a series of small injections of the compound into the protein solution while
monitoring the heat change.

o Data Analysis:

o Integrate the heat peaks from each injection and plot them against the molar ratio of ligand
to protein.

o Fit the data to a suitable binding model to determine the dissociation constant (Kd),
stoichiometry (n), and enthalpy of binding (AH).
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Cell Viability and Proliferation Assays

These assays are used to assess the effect of PBRM1 BD2 inhibition or knockdown on cancer
cell growth.

Objective: To measure the impact of targeting PBRM1 BD2 on cell proliferation.

Protocol: Colony Formation Assay (Adapted from[8][28])

Cell Seeding:

o Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.

Treatment:

o Treat the cells with the PBRM1 BD2 inhibitor at various concentrations or
transfect/transduce with shRNA/siRNA against PBRM1.

o Include appropriate vehicle or non-targeting controls.

Incubation:

o Incubate the plates for 1-2 weeks, allowing colonies to form.

Staining and Quantification:
o Fix the colonies with methanol and stain with crystal violet.
o Wash the plates and allow them to dry.

o Count the number of colonies (manually or using an automated colony counter) or
solubilize the crystal violet and measure the absorbance to quantify cell viability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key
signaling pathways involving PBRM1 and a typical experimental workflow for inhibitor
screening.
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Figure 1: Simplified signaling pathway of PBRM1 in p53-mediated cell cycle arrest. DNA

damage leads to the acetylation of p53, which is recognized by PBRM1's fourth bromodomain
(BD4). This interaction helps recruit the PBAF complex to the promoter of the p21 gene, where
PBRM1's second bromodomain (BD2) can bind to acetylated histones, facilitating transcription

and subsequent cell cycle arrest.
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Figure 2: Synthetic lethality between PBRML1 loss and DNA repair inhibitors. Loss of PBRM1
function leads to defects in the DNA damage response and increased replication stress. In the
presence of PARP or ATR inhibitors, which block alternative DNA repair pathways, DNA
damage accumulates to a lethal level, triggering apoptosis in the cancer cells.
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Figure 3: A typical workflow for the discovery of PBRM1 BD2 inhibitors. The process begins
with a high-throughput primary screen of a compound library, followed by secondary
biophysical assays to validate the initial hits. Promising compounds are then tested in cell-
based assays to assess their biological activity, leading to the identification of lead compounds
for further development.

Therapeutic Implications and Future Directions

The critical role of PBRM1 BD2 in cancer progression, combined with the development of
selective inhibitors, highlights its potential as a therapeutic target.

Direct Inhibition of PBRM1 BD2

The discovery of potent and selective PBRM1 BD2 inhibitors, such as PB16 and others,
provides a direct means to modulate the activity of the PBAF complex.[1][23] In cancers where
PBRM1 is thought to be a driver of proliferation, such as in certain prostate cancers, these
inhibitors could have a direct anti-tumor effect.[1] The selectivity of these inhibitors is crucial to
avoid off-target effects, particularly on other bromodomain-containing proteins like SMARCA2
and SMARCAA4.[1][5]

Synthetic Lethality Approaches

For cancers with PBRM1 loss-of-function mutations, such as ccRCC, a synthetic lethality
strategy is highly promising. As PBRM1-deficient cells have an impaired DNA damage
response, they are particularly vulnerable to inhibitors of other DDR pathways. Preclinical
studies have demonstrated the efficacy of PARP and ATR inhibitors in PBRM1-deficient cancer
models.[14] Clinical trials investigating the efficacy of immunotherapy in patients with PBRM1-
mutated tumors are ongoing and have shown promising results, suggesting that PBRM1 status
could be a predictive biomarker for response to checkpoint inhibitors.[6][29][30]

Future Perspectives

The development of highly selective chemical probes for PBRM1 BD2 will continue to be
instrumental in dissecting its precise role in different cancer contexts. Future research should
focus on:
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o Combination Therapies: Exploring the synergistic effects of PBRM1 BD2 inhibitors with other
targeted therapies, such as PARP inhibitors or immunotherapy.

» Biomarker Development: Identifying reliable biomarkers to predict which patients are most
likely to respond to PBRM1-targeted therapies.

e Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to
PBRM1 BD2 inhibitors to inform the development of next-generation compounds.

« Clinical Translation: Advancing the most promising PBRM1 BD2 inhibitors into clinical trials
to evaluate their safety and efficacy in cancer patients.

Conclusion

PBRM1 bromodomain 2 is a critical mediator of PBAF complex function and plays a
multifaceted role in cancer progression. Its ability to recognize acetylated histones and tether
the chromatin remodeling machinery to specific genomic loci places it at a central node in the
regulation of gene expression. The growing body of research on PBRM1 BD2, including the
development of selective inhibitors and the elucidation of its involvement in key cancer-related
pathways, has established it as a promising target for novel cancer therapies. This technical
guide provides a comprehensive overview of the current understanding of PBRM1 BD2 and
serves as a valuable resource for researchers and clinicians working to translate these findings
into effective treatments for cancer patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR
Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

e 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR
Fragment Screening - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 15/17 Tech Support


https://www.benchchem.com/product/b12407501?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9630929/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9630929/
https://pubmed.ncbi.nlm.nih.gov/36227159/
https://pubmed.ncbi.nlm.nih.gov/36227159/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3. PBRM1 bromodomains variably influence nucleosome interactions and cellular function -
PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]
5. pubs.acs.org [pubs.acs.org]

6. PBRM1 mutation as a predictive biomarker for immunotherapy in multiple cancers - PMC
[pmc.ncbi.nlm.nih.gov]

7. Loss of PBRML1 alters promoter histone modifications and activates ALDH1A1 to drive
renal cell carcinoma - PMC [pmc.ncbi.nim.nih.gov]

8. researchgate.net [researchgate.net]

9. pbrml-acts-as-a-p53-lysine-acetylation-reader-to-suppress-renal-tumor-growth - Ask this
paper | Bohrium [bohrium.com]

10. researchgate.net [researchgate.net]
11. researchgate.net [researchgate.net]
12. biorxiv.org [biorxiv.org]

13. Frontiers | PBRML1 loss is associated with increased sensitivity to MCL1 and CDK9
inhibition in clear cell renal cancer [frontiersin.org]

14. aacrjournals.org [aacrjournals.org]
15. researchgate.net [researchgate.net]
16. researchgate.net [researchgate.net]

17. "PBRM1 acts as a p53 lysine-acetylation reader to suppress renal tumor " by Weijia Cali,
Liya Su et al. [jdc.jefferson.edu]

18. medchemexpress.com [medchemexpress.com]
19. PBRM1-BD2-IN-8 | Epigenetic Reader Domain | TargetMol [targetmol.com]
20. medchemexpress.com [medchemexpress.com]

21. Selective targeting of the BRG/PB1 bromodomains impairs embryonic and trophoblast
stem cell maintenance - PMC [pmc.ncbi.nlm.nih.gov]

22. selleckchem.com [selleckchem.com]
23. researchgate.net [researchgate.net]

24. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-
inflammation - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 16 /17 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6120218/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6120218/
https://www.researchgate.net/figure/Domain-structure-of-bromodomain-containing-proteins-PBRM1-BRD7-BRD9-PBRM1-BAF180_fig5_366434903
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.2c00864
https://pmc.ncbi.nlm.nih.gov/articles/PMC9868445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9868445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9357026/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9357026/
https://www.researchgate.net/figure/Knockdown-of-PBRM1-expression-in-RCC-cell-lines-a-Verification-of-PBRM1-knockdown-by_fig4_49768548
https://www.bohrium.com/paper-details/pbrm1-acts-as-a-p53-lysine-acetylation-reader-to-suppress-renal-tumor-growth/812698431293227010-10026
https://www.bohrium.com/paper-details/pbrm1-acts-as-a-p53-lysine-acetylation-reader-to-suppress-renal-tumor-growth/812698431293227010-10026
https://www.researchgate.net/figure/Tumor-derived-mutations-mapped-onto-crystal-structures-of-BDs-A-Tumor-derived_fig5_329920737
https://www.researchgate.net/publication/329920737_High_affinity_binding_of_H3K14ac_through_collaboration_of_bromodomains_2_4_and_5_is_critical_for_the_molecular_and_tumor_suppressor_functions_of_PBRM1
https://www.biorxiv.org/content/10.1101/2022.02.07.479474.full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2024.1343004/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2024.1343004/full
https://aacrjournals.org/cancerres/article/81/11/2888/673616/PBRM1-Deficiency-Confers-Synthetic-Lethality-to
https://www.researchgate.net/figure/PBRM1-and-p53-display-a-physical-association-that-is-enhanced-after-DNA-damage-a-U2OS_fig1_338068985
https://www.researchgate.net/figure/Potential-mechanisms-whereby-PBRM1-regulates-clear-cell-renal-cell-carcinoma-growth-upon_fig1_339867827
https://jdc.jefferson.edu/pacbfp/292/
https://jdc.jefferson.edu/pacbfp/292/
https://www.medchemexpress.com/search.html?q=PBRM1&ft=&fa=&fp=
https://www.targetmol.com/compound/pbrm1-bd2-in-8
https://www.medchemexpress.com/pbrm1-bd2-in-8.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4681344/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4681344/
https://www.selleckchem.com/products/pfi-3.html
https://www.researchgate.net/publication/364369738_Selective_and_Cell-Active_PBRM1_Bromodomain_Inhibitors_Discovered_through_NMR_Fragment_Screening?_tp=eyJjb250ZXh0Ijp7InBhZ2UiOiJzY2llbnRpZmljQ29udHJpYnV0aW9ucyIsInByZXZpb3VzUGFnZSI6bnVsbCwic3ViUGFnZSI6bnVsbH19
https://pmc.ncbi.nlm.nih.gov/articles/PMC7610820/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7610820/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 25. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC
[pmc.ncbi.nlm.nih.gov]

o 26. PBRM1 loss in kidney cancer unbalances the proximal tubule master transcription factor
hub to repress proximal tubule differentiation - PMC [pmc.ncbi.nlm.nih.gov]

e 27. pubcompare.ai [pubcompare.ai]
o 28. researchgate.net [researchgate.net]
e 29. biotech-spain.com [biotech-spain.com]

o 30. Comprehensive analyses of PBRML1 in multiple cancer types and its association with
clinical response to immunotherapy and immune infiltrates - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [The Role of PBRM1 Bromodomain 2 in Cancer
Progression: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12407501#role-of-pbrm1-bromodomain-2-in-cancer-
progression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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